4-Methoxystyrene

Catalog No.
S601194
CAS No.
637-69-4
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxystyrene

CAS Number

637-69-4

Product Name

4-Methoxystyrene

IUPAC Name

1-ethenyl-4-methoxybenzene

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3

InChI Key

UAJRSHJHFRVGMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C

Synonyms

4-methoxystyrene, 4-vinylanisole

Canonical SMILES

COC1=CC=C(C=C1)C=C

The exact mass of the compound 4-Methoxystyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408326. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxystyrene (CAS: 637-69-4) is an electron-rich, para-substituted styrene derivative utilized as a reactive monomer and organic building block. In industrial and advanced research procurement, it is prioritized for its susceptibility to controlled cationic polymerization, its ability to form random copolymers with styrene, and its utility in generating high-interaction-parameter (χ) block copolymers. These baseline properties make it a critical precursor for next-generation photoresists, directed self-assembly (DSA) materials, and functionalized fine chemicals[1].

Generic substitution with unsubstituted styrene or simple alkyl-styrenes (e.g., 4-methylstyrene) routinely fails due to the absence of the strongly electron-donating para-methoxy group. In polymerization workflows, this methoxy group is mandatory for stabilizing intermediate carbocations, enabling metal-free, visible-light-mediated living cationic polymerizations that cannot be achieved with standard styrene [1]. Furthermore, in semiconductor lithography, replacing 4-methoxystyrene with styrene in block copolymers lowers the effective interaction parameter (χ_eff), preventing the microphase separation required for sub-10 nm feature resolution [2]. In cross-coupling synthesis, lacking the methoxy group eliminates a critical electronic tuning handle and alters reaction kinetics [3].

Visible-Light-Controlled Living Cationic Polymerization Suitability

4-Methoxystyrene undergoes metal-free living cationic polymerization under visible light (using pyrylium photocatalysts), achieving predictable molar masses and low dispersity (Đ ≈ 1.15-1.25) [1]. Unsubstituted styrene lacks the requisite electron-donating stabilization for this specific photo-mediated cationic propagation, resulting in uncontrolled chain growth or necessitating metal-based Lewis acid catalysts that complicate downstream purification [1].

Evidence DimensionPolymerization control and dispersity (Đ) under metal-free visible light conditions
Target Compound Data4-Methoxystyrene achieves living cationic polymerization with Đ ≈ 1.15-1.25.
Comparator Or BaselineUnsubstituted styrene (fails to achieve controlled living cationic photopolymerization under identical metal-free conditions).
Quantified DifferenceEnables precise molar mass control and narrow dispersity without metal catalysts.
Conditions2.5 mol % 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, methanol CTA, blue LED irradiation.

Allows procurement for advanced optical coatings and microelectronic photoresists where residual metal catalysts cause unacceptable color contamination or polymer degradation.

Near-Ideal Random Copolymerization Kinetics with Styrene

In free-radical copolymerization with styrene, 4-methoxystyrene exhibits reactivity ratios of r_MeOS = 0.82 and r_St = 1.16, yielding an r1*r2 product of ≈ 0.95 [1]. This near-unity product ensures the formation of random copolymers across the entire conversion range, contrasting with the alternating tendencies observed when copolymerizing styrene with methacrylates, where r1*r2 ≈ 0.092 [2].

Evidence DimensionReactivity ratio product (r1*r2) in free-radical copolymerization
Target Compound Datar1*r2 ≈ 0.95 (Styrene / 4-Methoxystyrene system).
Comparator Or BaselineStyrene / Methyl Methacrylate system (r1*r2 ≈ 0.092).
Quantified Difference>10× closer to ideal random copolymerization (r1*r2 = 1).
ConditionsFree-radical copolymerization, evaluated via Mayo-Lewis kinetics.

Essential for formulating unentangled random copolymer films with precisely tunable effective viscosity and substrate interactions for semiconductor patterning.

High Interaction Parameter (χ) for Directed Self-Assembly

In the synthesis of block copolymers (BCPs) for directed self-assembly (DSA) lithography, incorporating a poly(4-methoxystyrene) block (e.g., PMOST-b-PTMSS) yields a higher effective interaction parameter (χ_eff) compared to standard polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) [1]. This elevated χ_eff enables microphase separation at smaller degrees of polymerization (N), allowing for phase segregation even below χ_e N = 20, which is necessary for minimizing line edge roughness (LER) [1].

Evidence DimensionMicrophase separation capability at low degrees of polymerization (N)
Target Compound DataPMOST-based BCPs maintain strong phase segregation below χ_e N = 20.
Comparator Or BaselineStandard PS-b-PMMA BCPs (require higher N to avoid order-disorder transition blending).
Quantified DifferenceEnables access to smaller domain pitches (sub-10 nm) with reduced interfacial width.
ConditionsSpin-coated thin films annealed at 180 °C, evaluated via resonant soft X-ray reflectivity (RSoXR).

Critical for procurement in next-generation semiconductor manufacturing where sub-10 nm pitch resolution and minimal line edge roughness are required.

Accelerated Kinetics in Copper-Catalyzed Borylation

4-Methoxystyrene demonstrates rapid kinetics in copper-catalyzed borylation reactions. When reacted with B2(dan)2, 4-methoxystyrene yields 92% of the β-borylated product in 2 hours [1]. Comparatively, sterically hindered analogs such as α-methyl-4-methoxystyrene require 24 hours to reach completion, and β-methyl-4-methoxystyrene yields only 32% after 24 hours under identical conditions[1].

Evidence DimensionIsolated yield and reaction time in Cu-catalyzed borylation
Target Compound Data92% yield in 2 hours.
Comparator Or Baselineβ-methyl-4-methoxystyrene (32% yield in 24 hours).
Quantified Difference2.8× higher yield achieved in 1/12th the reaction time.
Conditions1.0 equiv alkene, 1.2 equiv B2(dan)2, CuBr2/dppp catalyst, 1,4-dioxane, 50 °C.

Drives selection as a highly efficient, scalable building block for synthesizing functionalized organoborons used in API and OLED manufacturing.

Next-Generation Photoresists and Directed Self-Assembly (DSA)

4-Methoxystyrene is a required monomer for synthesizing high-χ block copolymers (e.g., PMOST-b-PTMSS). Its incorporation enables sub-10 nm microphase separation with minimized line-edge roughness, supporting advanced semiconductor lithography workflows [1].

Metal-Free Optical Coatings and Adhesives

Due to its suitability for visible-light-initiated living cationic polymerization, 4-methoxystyrene is procured to manufacture transparent, metal-free polymer films, eliminating color contamination caused by residual metal catalysts [2].

Tunable Viscosity Semiconductor Films

By copolymerizing 4-methoxystyrene with styrene, manufacturers create unentangled copolymer films. The specific r1*r2 reactivity ratios allow precise modulation of the film's effective viscosity and substrate wetting behavior on silicon oxide surfaces [3].

Scalable Organoboron Precursor Synthesis

4-Methoxystyrene is valued in copper-catalyzed borylations and Heck couplings. Its rapid reaction kinetics and regioselectivity make it an efficient precursor for synthesizing methoxy-functionalized active pharmaceutical ingredients (APIs) and organic electronic materials [4].

XLogP3

3.1

Boiling Point

205.0 °C

UNII

2ISH8T4A6E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

637-69-4

Wikipedia

4-vinylanisole

Dates

Last modified: 08-15-2023

4-Vinylanisole is an aggregation pheromone in locusts

Xiaojiao Guo, Qiaoqiao Yu, Dafeng Chen, Jianing Wei, Pengcheng Yang, Jia Yu, Xianhui Wang, Le Kang
PMID: 32788724   DOI: 10.1038/s41586-020-2610-4

Abstract

Locust plagues threaten agricultural and environmental safety throughout the world
. Aggregation pheromones have a crucial role in the transition of locusts from a solitary form to the devastating gregarious form and the formation of large-scale swarms
. However, none of the candidate compounds reported
meet all the criteria for a locust aggregation pheromone. Here, using behavioural assays, electrophysiological recording, olfactory receptor characterization and field experiments, we demonstrate that 4-vinylanisole (4VA) (also known as 4-methoxystyrene) is an aggregation pheromone of the migratory locust (Locusta migratoria). Both gregarious and solitary locusts are strongly attracted to 4VA, regardless of age and sex. Although it is emitted specifically by gregarious locusts, 4VA production can be triggered by aggregation of four to five solitary locusts. It elicits responses specifically from basiconic sensilla on locust antennae. We also identified OR35 as a specific olfactory receptor of 4VA. Knockout of OR35 using CRISPR-Cas9 markedly reduced the electrophysiological responses of the antennae and impaired 4VA behavioural attractiveness. Finally, field trapping experiments verified the attractiveness of 4VA to experimental and wild populations. These findings identify a locust aggregation pheromone and provide insights for the development of novel control strategies for locusts.


Catching plague locusts with their own scent

Leslie B Vosshall
PMID: 32788700   DOI: 10.1038/d41586-020-02264-x

Abstract




Effects of volatile organic compounds from Streptomyces albulus NJZJSA2 on growth of two fungal pathogens

Yuncheng Wu, Jun Yuan, Yaoyao E, Waseem Raza, Qirong Shen, Qiwei Huang
PMID: 26059065   DOI: 10.1002/jobm.201400906

Abstract

A Streptomyces albulus strain NJZJSA2 was isolated from the forest soil sample of Tzu-chin Mountain (Nanjing China) and identified based on its morphological and physiological properties and 16S rDNA gene sequence analysis. The strain S. albulus NJZJSA2 was evaluated for the production of antifungal volatile organic compounds (VOCs) against two fungal pathogens. Results showed that the VOCs generated by S. albulus NJZJSA2 inhibited mycelial growth of Sclerotinia sclerotiorum (SS) and Fusarium oxysporum (FO) by 100 and 56.3%, respectively. The germination of SS sclerotia and FO conidia was completely inhibited in the presence of VOCs produced by S. albulus NJZJSA2 in vitro. In soil, the VOCs delayed the germination of SS sclerotia and inhibited the germination of FO conidia for 45 days. The strain S. albulus NJZJSA2 was able to produce 13 VOCs based on GC/MS analyses. Among those, six compounds were purchased and used for the antifungal activity assay. Three relatively abundant VOCs, 4-methoxystyrene, 2-pentylfuran, and anisole were proved to have antifungal activity. Microscopy analysis showed that the pathogen hyphae were shriveled and damaged after treatment with 4-methoxystyrene. These results suggest that the S. albulus strain NJZJSA2 produce VOCs that not only reduce the growth of SS and FO, but also significantly inhibit the SS sclerotia and FO conidia. The results are useful for the better understanding of biocontrol mechanisms by S. albulus strains and will help to improve the biological control efficiency of lethal plant diseases.


Characteristic Scent from the Tahitian Liverwort, Cyathodium foetidissimum

Kazutoshi Sakurai, Kenichi Tomiyama, Yukihiro Kawakami, Yoshihiro Yaguchi, Yoshinori Asakawa
PMID: 30305559   DOI: 10.5650/jos.ess18160

Abstract

The volatile components of the Tahitian liverwort Cyathodium foetidissimum was analyzed using headspace solid phase micro-extraction (SPME) and GC-MS. Three volatile components, 4-methoxystyrene (24.4%), 3,4-dimethoxystyrene (28.7%), and skatole (15.9%) were identified as the major components from the fresh C. foetidissimum, along with several aliphatic aldehydes, n-octanal, n-nonanal, and n-decanal. However, (E)-2-nonenal recognized as aged malodor was not identified. In GC-O analysis, 2-aminoacetophenone was detected as one of the minor components with a strong aging note. In fact, C. foetidissimum showed the characteristic aging odor reminiscent the damp smell from old chest of drawers, or the civet like note with very strong feces and urine odor. The mixture consisted of 4-methoxystyrene, 3,4-dimethoxystyrene, and skatole in the detected ratio showed the sedative effect on CNV (contingent negative variation) measurement.


Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole

Takashi Iijima, Hidefumi Makabe
PMID: 19897904   DOI: 10.1271/bbb.90462

Abstract

An efficient synthesis of tri-O-methylated resveratrol is presented using an advanced Heck reaction promoted by Pd(dba)(2) in the presence of P(t-Bu)(3).


Evidence for behavioral attractiveness of methoxylated aromatics in a dynastid scarab beetle-pollinated araceae

Stefan Dötterl, Anja David, Wilhelm Boland, Ilse Silberbauer-Gottsberger, Gerhard Gottsberger
PMID: 23143663   DOI: 10.1007/s10886-012-0210-y

Abstract

Many plants attract their pollinators with floral scents, and these olfactory signals are especially important at night, when visual signals become inefficient. Dynastid scarab beetles are a speciose group of night-active pollinators, and several plants pollinated by these insects have methoxylated aromatic compounds in their scents. However, there is a large gap in our knowledge regarding the compounds responsible for beetle attraction. We used chemical analytical analyses to determine temporal patterns of scent emission and the composition of scent released from inflorescences of Philodendron selloum. The attractiveness of the main components in the scent to the dynastid scarab beetle Erioscelis emarginata, the exclusive pollinator of this plant, was assessed in field biotests. The amount of scent increased rapidly in the evening, and large amounts of scent were released during the activity time of the beetle pollinators. Inflorescences emitted a high number of compounds of different biosynthetic origin, among them both uncommon and also widespread flower scents. Methoxylated aromatic compounds dominated the scent, and 4-methoxystyrene, the most abundant compound, attracted E. emarginata beetles. Other compounds, such as (Z)-jasmone and possibly also the methoxylated aromatic compound 3,4-dimethoxystyrene increased the attractiveness of 4-methoxystyrene. Methoxylated aromatics, which are known from other dynastid pollinated plants as well, are important signals in many scarab beetles in a different context (e.g., pheromones), thus suggesting that these plants exploit pre-existing preferences of the beetles for attracting this group of insects as pollinators.


Selectivity in the electron transfer catalyzed Diels-Alder reaction of (R)-alpha-phellandrene and 4-methoxystyrene

Christo S Sevov, Olaf Wiest
PMID: 18785777   DOI: 10.1021/jo8002562

Abstract

Electron transfer catalysis is an effective method for the acceleration of Diels-Alder reactions between two substrates of similar electron density. The dependence of the selectivity of the Diels-Alder reaction between (R)-alpha-phellandrene and 4-methoxystyrene catalyzed by photoinduced electron transfer with tris(4-methoxyphenyl) pyrylium tetrafluoroborate is studied. Despite the fact that the radical ions involved are highly reactive species, complete regioselectivity favoring attack on the more highly substituted double bond is observed. The endo/exo selectivity and the periselectivity between [4 + 2] and [2 + 2] cycloaddition is found to be solvent-dependent. Stereochemical analysis showed that the periselectivity is correlated with the facial selectivity, with attack trans to the isopropyl group leading to the [4 + 2] product and cis attack leading to the formation of the [2 + 2] product. A good correlation between the dielectric constant of the solvent and the endo/ exo ratio is found, but more polar solvents lead to lower periselectivity. The effect of reactant and catalyst concentrations is found to be smaller. These results are rationalized in the context of the relative stability of the ion-molecule complexes and the singly linked intermediate of the reaction.


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